molecular formula C4H10ClNO3 B3430341 L-Threonine hydroChloride CAS No. 82650-07-5

L-Threonine hydroChloride

Cat. No.: B3430341
CAS No.: 82650-07-5
M. Wt: 155.58 g/mol
InChI Key: OFSUFJTYFFRWFD-MUWMCQJSSA-N
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Description

L-Threonine hydrochloride is the hydrochloride salt form of L-Threonine, an essential amino acid critical for protein synthesis and cellular function. Its high purity makes it a vital reagent in life science research, particularly in the formulation of specialized cell culture media. Studies have demonstrated that L-Threonine itself is a key signaling molecule that regulates important cellular processes; for instance, it has been shown to stimulate the G1/S phase transition in mouse embryonic stem cells (mESCs) through lipid raft/caveolae-dependent PI3K/Akt, MAPKs, and mTOR signaling pathways . This mechanism highlights its research value in stem cell biology and investigations into cell cycle regulation. Furthermore, L-Threonine is a precursor in several metabolic pathways and can be converted to other amino acids like glycine and serine, or metabolized to α-ketobutyrate, acting as a lipotropic agent in controlling fat build-up in the liver . In the field of metabolic engineering, research into L-Threonine biosynthesis in Escherichia coli has led to strategies that significantly improve production yields, underscoring its importance in industrial biotechnology . This compound is for research applications only and is intended for use by qualified scientists in laboratory settings. It is strictly for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R)-2-amino-3-hydroxybutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.ClH/c1-2(6)3(5)4(7)8;/h2-3,6H,5H2,1H3,(H,7,8);1H/t2-,3+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSUFJTYFFRWFD-MUWMCQJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82650-07-5
Record name L-Threonine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82650-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Bioprocess Engineering for L Threonine Hydrochloride Production

Enzymatic Synthesis and Biocatalysis

Enzymatic methods provide a powerful tool for the synthesis of L-Threonine and its precursors, capitalizing on the high specificity and efficiency of biocatalysts. These approaches are central to achieving the desired stereochemistry of the final product.

The biosynthesis of L-Threonine from L-aspartate involves a multi-step enzymatic pathway. In microorganisms like Corynebacterium glutamicum, this process is catalyzed by a series of five key enzymes: aspartate kinase, aspartate semialdehyde dehydrogenase, homoserine dehydrogenase, homoserine kinase, and threonine synthase mdpi.com. The stereochemistry of L-Threonine is established through these highly specific enzymatic reactions.

Threonine aldolases are another class of enzymes that have garnered attention for their role in stereoselective synthesis. These enzymes catalyze the reversible aldol (B89426) addition of glycine (B1666218) to an aldehyde, enabling the formation of β-hydroxy-α-amino acids with two chiral centers. While they exhibit strict selectivity for the α-carbon, their moderate selectivity for the β-carbon has been a subject of protein engineering to improve diastereoselectivity for specific applications nih.gov.

Research into novel enzymatic systems aims to enhance the efficiency and substrate scope for producing L-Threonine and related β-hydroxy-α-amino acids. One area of exploration is the discovery and characterization of new enzymes, such as L-threonine transaldolases. These enzymes can perform retro-aldol cleavage of L-threonine to generate acetaldehyde (B116499) and a glycyl-quinonoid intermediate, which can then react with various aldehyde acceptors to produce novel β-hydroxy non-standard amino acids researchgate.net. The development of such enzymatic cascades, potentially coupled with other enzymes like decarboxylases, opens avenues for the synthesis of a wider range of molecules derived from L-Threonine researchgate.net.

Furthermore, the creation of synthetic enzymatic pathways and the use of enzyme immobilization techniques are being explored to improve the stability and reusability of biocatalysts, making the enzymatic synthesis of L-Threonine precursors more economically viable nih.gov.

Microbial Fermentation and Metabolic Engineering Strategies

Microbial fermentation is the cornerstone of industrial L-Threonine production. Significant efforts in metabolic engineering have been directed at enhancing the productivity of microbial strains, primarily Escherichia coli and Corynebacterium glutamicum.

The genetic modification of microbial strains is a key strategy to overproduce L-Threonine. This involves a deep understanding of the metabolic pathways and their regulation. Key genetic modifications include:

Deregulation of Feedback Inhibition: Key enzymes in the L-Threonine biosynthesis pathway, such as aspartokinase and homoserine dehydrogenase, are often subject to feedback inhibition by L-Threonine. Site-directed mutagenesis to create feedback-resistant enzyme variants is a common and effective strategy to increase carbon flow towards L-Threonine mdpi.com.

Enhancing Precursor Supply: Overexpression of genes encoding enzymes in the upstream pathways can increase the availability of precursors like L-aspartate.

Blocking Competing Pathways: Deletion or downregulation of genes involved in pathways that compete for common precursors can redirect metabolic flux towards L-Threonine synthesis. For instance, in C. glutamicum, the biosynthesis of L-lysine and L-methionine competes with L-Threonine production mdpi.com.

Improving Export: Overexpression of exporter proteins can facilitate the secretion of L-Threonine out of the cell, reducing intracellular concentrations that might cause feedback inhibition or toxicity.

The following table summarizes some of the genetic modifications employed in E. coli and C. glutamicum to enhance L-Threonine production.

Organism Genetic Modification Strategy Target Gene(s) Effect on L-Threonine Production
Escherichia coliRelieve feedback inhibition of aspartokinase I/homoserine dehydrogenase I.thrAIncreased carbon flow into the threonine pathway.
Escherichia coliDelete genes for threonine degradation.tdhPrevents the breakdown of synthesized L-threonine.
Corynebacterium glutamicumMutate homoserine dehydrogenase to be feedback-resistant.homAlleviates feedback inhibition by L-threonine.
Corynebacterium glutamicumAttenuate expression of genes in competing pathways (e.g., lysine (B10760008) synthesis).dapARedirects precursor (aspartate semialdehyde) to threonine synthesis.

Optimizing fermentation conditions is critical for maximizing L-Threonine production. This involves controlling various physical and chemical parameters to create an optimal environment for the microbial production host. Key parameters that are often optimized include pH, temperature, dissolved oxygen, and agitation rate nih.gov.

The composition of the fermentation medium also plays a pivotal role. A well-designed medium provides the necessary nutrients for cell growth and product formation while minimizing the production of unwanted byproducts. The carbon-to-nitrogen (C/N) ratio is a particularly important factor influencing L-Threonine overproduction nih.govresearchgate.net.

Below is an example of a fermentation medium composition used for L-Threonine production by E. coli.

Component Concentration (g/L) Purpose
Glucose30Carbon and energy source
Yeast Extract2Source of vitamins and growth factors
KH₂PO₄1Phosphorus source and buffering agent
(NH₄)₂SO₄20Nitrogen source
MgSO₄·7H₂O0.8Source of magnesium ions
FeSO₄·7H₂O0.2Source of iron ions
MnSO₄·5H₂O0.2Source of manganese ions
CaCO₃15Buffering agent

Source: Adapted from research on biofilm-based fermentation for L-Threonine production frontiersin.org.

Fed-batch fermentation is a commonly employed strategy to achieve high cell densities and high product titers. In this approach, a concentrated nutrient feed is supplied to the fermenter, allowing for prolonged production without the inhibitory effects of high substrate concentrations nih.govresearchgate.netfrontiersin.org. For example, in a fed-batch culture of a genetically engineered E. coli strain, a final L-Threonine concentration of 118 g/L was achieved by optimizing the initial carbon source, feeding strategy, and C/N ratio nih.govresearchgate.net.

The advent of advanced gene editing technologies, particularly CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats), has revolutionized the speed and precision of microbial strain development. CRISPR-based tools, such as CRISPR-Cas9 and CRISPR interference (CRISPRi), have been successfully applied to engineer both E. coli and C. glutamicum for enhanced amino acid production nih.govacs.orgresearchgate.netnih.gov.

CRISPR/Cas9 allows for efficient and targeted gene knockouts, insertions, and edits, facilitating the rapid implementation of the genetic modifications described in section 2.2.1 acs.org. CRISPRi, which utilizes a deactivated Cas9 (dCas9) to repress gene expression without altering the DNA sequence, provides a powerful method for fine-tuning metabolic pathways by downregulating the expression of specific genes nih.govacs.orgresearchgate.netnih.gov. This is particularly useful for attenuating competing pathways without completely abolishing them, which can sometimes be detrimental to cell viability. For instance, CRISPRi has been used in C. glutamicum to repress genes in the central metabolism, leading to increased production of amino acids like L-lysine and L-glutamate, demonstrating its potential for remodeling metabolic pathways for L-Threonine production as well nih.govacs.orgresearchgate.netnih.gov. More recently, the CRISPR-Cas12f1 system has been employed in E. coli to delete the pgi gene, leading to an increased NADPH/NADP+ ratio and subsequent enhancement in L-threonine production nih.gov.

The application of these technologies significantly accelerates the design-build-test-learn cycle in metabolic engineering, enabling the construction of highly efficient and robust L-Threonine producing strains.

Investigation of Metabolic Flux Control and Regulatory Networks

The biosynthesis of L-threonine in microorganisms like Escherichia coli and Corynebacterium glutamicum is governed by intricate metabolic and regulatory networks. nih.gov Understanding and engineering these networks through metabolic flux analysis is critical for optimizing production strains. researchgate.net The L-threonine biosynthetic pathway consists of five enzymatic steps, with aspartate kinase, homoserine dehydrogenase, and homoserine kinase being key enzymes subject to feedback inhibition by L-threonine itself. researchgate.net This feedback control is a primary target for metabolic engineering to enhance flux towards L-threonine.

Systems metabolic engineering strategies have been successfully employed to develop genetically defined L-threonine overproducing E. coli strains. nih.gov These strategies involve rewiring regulatory and metabolic circuits. Key modifications include:

Removal of Feedback Inhibition : The feedback inhibitions of aspartokinase I and III (encoded by thrA and lysC, respectively) are removed to prevent L-threonine from inhibiting its own synthesis. nih.gov

Elimination of Transcriptional Attenuation : The transcriptional attenuation regulation located in the thrL leader sequence, which can pre-terminate the transcription of the thr operon in the presence of excess L-threonine, is eliminated. researchgate.netnih.gov

Blocking Competing Pathways : To channel more metabolic precursors towards L-threonine, competing biosynthetic pathways are blocked. This is achieved by deleting genes such as metA (homoserine O-succinyltransferase, the first step in the methionine pathway) and lysA (diaminopimelate decarboxylase, the final step in the lysine pathway). nih.gov

Deletion of Degradation Pathways : The gene tdh (threonine dehydrogenase), which is responsible for L-threonine degradation, is deleted to prevent loss of the final product. nih.gov

Metabolic flux analysis, sometimes combined with transcriptome profiling and in silico flux response analysis, helps identify further gene targets for engineering. nih.govnih.gov For instance, studies have investigated the effect of environmental factors like phosphate (B84403) concentration on the metabolic flux distribution. nih.govfrontiersin.org It was found that altering phosphate levels could shift the carbon flow between the pentose (B10789219) phosphate pathway (HMP) and the Embden-Meyerhof-Parnas (EMP) pathway, thereby influencing the conversion rate of glucose to L-threonine. nih.gov Dynamic regulation of transporter expression, using biosensors that respond to L-threonine concentrations, has also emerged as a sophisticated strategy to enhance product export without overburdening the cell's metabolic homeostasis. researchgate.net

Genetic ModificationTarget Gene(s)OrganismPurposeOutcome
Removal of Feedback InhibitionthrA, lysCE. coliPrevent L-threonine from inhibiting aspartokinase I and III. nih.govIncreased carbon flux into the threonine pathway. nih.gov
Blocking Competing PathwaysmetA, lysAE. coliMake more precursors (aspartate semialdehyde, homoserine) available for threonine synthesis. nih.govRedirected metabolic flux towards L-threonine. nih.gov
Deletion of Degradation PathwaytdhE. coliPrevent the degradation of L-threonine. nih.govIncreased accumulation of the final product. nih.gov
Dynamic Regulation of ExporterrhtAE. coliOptimize L-threonine export based on intracellular concentration to avoid cytotoxicity. researchgate.netSignificantly increased L-threonine titer compared to constitutive expression. researchgate.net

Implementation of DNA Scaffold Systems for Improved Biosynthetic Pathway Efficiency

A significant challenge in metabolic engineering is the inefficiency of metabolic reactions caused by the random diffusion of enzymes and intermediates within the cell. nih.govresearchgate.net To overcome this, DNA scaffold systems have been implemented to spatially organize enzymes of the L-threonine biosynthetic pathway, thereby improving efficiency. nih.gov This strategy involves creating an artificial enzymatic cascade by anchoring pathway enzymes to specific locations on a DNA scaffold. researchgate.netresearchgate.net

The system typically functions by fusing the metabolic enzymes—such as homoserine dehydrogenase (HDH), homoserine kinase (HK), and threonine synthase (TS)—with artificial DNA-binding domains, most commonly zinc finger proteins (ZFPs). nih.govnih.govnih.gov These fusion enzymes then bind to their specific target sequences arrayed on a plasmid DNA scaffold. mdpi.com This co-localization of enzymes promotes the proximity of catalytic sites and increases the local concentration of metabolic intermediates, effectively creating a substrate channel. nih.govnih.gov

The benefits of using a DNA scaffold system in L-threonine production are multifaceted:

Reduction of Toxic Intermediates : The accumulation of certain metabolic intermediates, such as homoserine, can be toxic to the host cell and inhibit growth. nih.gov DNA scaffolds mitigate this issue by preventing the diffusion and accumulation of these intermediates. In engineered strains, the intracellular homoserine concentration was found to be 15-fold lower in the presence of the scaffold system. nih.govresearchgate.net

Improved Host Strain Growth : By reducing the metabolic burden and toxicity associated with high concentrations of intermediates, the DNA scaffold system can significantly improve the growth rate of the host strain. nih.govresearchgate.net

Design Flexibility : DNA scaffolds are highly designable. researchgate.net The stoichiometry, order, and spacing of the enzymes can be precisely controlled by simply modifying the sequence and arrangement of binding sites on the DNA plasmid. researchgate.netnih.gov This allows for the rapid optimization of the metabolic pathway. nih.gov For instance, increasing the number of binding sites for the rate-limiting enzyme, threonine synthase, on the scaffold was shown to directly correlate with an increased L-threonine production rate. researchgate.net

Scaffold ConfigurationKey FeatureObserved Effect on L-Threonine ProductionAdditional Observation
No ScaffoldEnzymes are free-diffusing.Baseline production level.High intracellular accumulation of toxic intermediate homoserine (4,730.7 ± 28.11 µM). nih.govresearchgate.net
Optimized DNA ScaffoldCo-localization of HDH, HK, and TS enzymes via ZFP binding domains. nih.govOver 3-fold increase in production rate. researchgate.net15-fold reduction in homoserine concentration (318.3 ± 11.46 µM); significantly enhanced host cell growth rate. nih.govresearchgate.net
Scaffold with Increased TS Binding SitesScaffold designed with multiple binding sites for the rate-limiting enzyme, threonine synthase (TS). researchgate.netL-threonine production rate increased with the number of TS binding sites. researchgate.netDemonstrates the tunability of the system for overcoming pathway bottlenecks. researchgate.net

Chemical Synthesis Approaches for L-Threonine Hydrochloride Derivatives

L-Threonine, with its two chiral centers, serves as a valuable and versatile chiral building block in asymmetric synthesis for the preparation of a wide range of pharmaceutical compounds and complex natural products. semanticscholar.orgwikipedia.org Its inherent stereochemistry can be leveraged to produce chiral intermediates and analogues with high stereochemical purity.

Synthesis of Chiral this compound Intermediates and Analogues

The chemical and enzymatic modification of L-threonine allows for the synthesis of diverse chiral molecules. A prominent example is the synthesis of L-threo-3,4-dihydroxyphenylserine (L-threo-DOPS, Droxidopa), an anti-Parkinson's disease drug. nih.gov This synthesis can be achieved via an aldol condensation mediated by L-threonine aldolase (B8822740) (LTA), although wild-type enzymes often suffer from poor stereoselectivity at the β-carbon. nih.gov Protein engineering of LTAs, through methods like error-prone PCR and semi-rational design, has led to the development of mutants with significantly enhanced diastereoselectivity for L-threo-DOPS. nih.govnih.gov

L-threonine is also a precursor for non-proteinogenic amino acids. For instance, a recombinant E. coli strain containing cloned genes for threonine deaminase (ilvA), aromatic transaminase (tyrB), and acetolactate synthase (alsS) can efficiently produce L-2-aminobutyrate (L-ABA) from L-threonine. researchgate.net

In more traditional organic synthesis, L-threonine derived methyl esters are used as starting materials to create key intermediates. researchgate.net Reaction with 2-lithiothiazole yields differentially protected 2-thiazolyl amino ketones. These ketones are versatile intermediates that can be stereoselectively reduced to form syn- or anti- α,β-dihydroxy aldehydes, which in turn can be oxidized to the corresponding acids. researchgate.net This thiazole-based route provides access to a variety of long-chain, protected polyhydroxy materials. researchgate.net Furthermore, L-threonine has been used to derive novel chiral dirhodium(II) catalysts, which have proven effective in asymmetric aziridination and cyclopropanation reactions. rsc.org

Reaction Mechanisms and Stereochemical Control in Derivative Synthesis

Controlling the stereochemistry of newly formed chiral centers is paramount in the synthesis of L-threonine derivatives. Both enzymatic and chemical methods are employed to achieve high levels of stereocontrol.

In enzymatic synthesis, the stereoselectivity of enzymes like L-threonine aldolase (LTA) is crucial. researchgate.net LTAs are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible aldol reaction between glycine and an aldehyde. researchgate.net While these enzymes are highly stereospecific at the α-carbon, the selectivity at the β-carbon can be moderate. nih.govnih.gov Molecular dynamics simulations and protein engineering have been used to understand and improve this selectivity. It has been shown that mutations in the substrate-binding pocket can reconstitute substrate tunnels, altering the orientation of the aldehyde substrate and thereby enhancing the diastereoselectivity of the condensation reaction. nih.govresearchgate.net For example, a mutant of an LTA from Firmicutes bacterium increased the diastereomeric excess (de) for L-threo-DOPS from 23% to 80%. nih.gov

In chemical synthesis, stereochemical control is often achieved through substrate-controlled or reagent-controlled reactions. For the 2-thiazolyl amino ketone intermediates derived from L-threonine, the reduction of the carbonyl group can be directed to achieve high diastereoselectivity (up to 95%) for either the syn- or anti-diol product, depending on the reducing agent and reaction conditions. researchgate.net Another key reaction for manipulating stereochemistry is the intramolecular ring closure of a protected L-threonine derivative to form an oxazoline (B21484) intermediate. This reaction, often facilitated by reagents like thionyl chloride, proceeds with an inversion of configuration at one of the chiral centers, providing a reliable method to access different stereoisomers, such as in the conversion of D-allothreonine to D-threonine. google.comrsc.org This stereochemical inversion is a critical step in synthetic routes that use L-threonine to access its D-isomers or allo-isomers. google.com

Advanced Spectroscopic and Analytical Characterization of L Threonine Hydrochloride

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy serves as a powerful non-destructive tool for probing the molecular structure, bonding, and crystalline nature of materials. In the study of L-Threonine Hydrochloride, techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide detailed insights into the vibrational modes of its constituent functional groups and the intricate network of hydrogen bonds that define its solid-state architecture.

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, identifying the characteristic vibrational frequencies of its functional groups. For L-Threonine, the FT-IR spectrum is a definitive fingerprint, revealing the presence and status of its key chemical moieties. nihs.go.jp Studies on L-Threonine and its derivatives confirm the presence of various functional groups through characteristic absorption bands. researchgate.netsphinxsai.com

The spectrum of L-Threonine typically displays a broad absorption band in the high-frequency region (around 2960-3170 cm⁻¹) corresponding to C-H stretching vibrations. researchgate.net The N-H stretching vibrations of the amino group (NH₃⁺) are also prominent in this region. researchgate.net The presence of the carboxylate group (COO⁻) and the C=O functional group is confirmed by strong absorption peaks between 1410 and 1637 cm⁻¹. researchgate.net The complex pattern of bands in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule and provides information on C-C and C-N stretching, as well as various bending and deformation modes. Analysis of these spectra helps in confirming the molecular structure and identifying the zwitterionic nature of the amino acid in its crystalline form. rjwave.org

Key FT-IR Spectral Assignments for L-Threonine Compounds
Wavenumber (cm⁻¹)Vibrational AssignmentReference
2960-3170C-H functional groups researchgate.net
2714-2874N-H functional groups researchgate.net
1637-1410C=O functional groups researchgate.net
~922Asymmetric stretching of PO₄³⁻ (in doped crystals) arabjchem.org

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. Raman studies on L-Threonine crystals have been used to assign normal modes of vibration and to investigate structural changes under different conditions, such as high pressure. researchgate.netnih.gov

Investigations have shown that applying pressure to L-Threonine crystals can induce phase transitions, which are observable through changes in the Raman spectra. researchgate.netresearchgate.net These changes include the appearance of new lines, discontinuities in the wavenumber versus pressure curves, and alterations in the relative intensity of bands, particularly those associated with hydrogen bonds. researchgate.net Such studies provide valuable data on the stability and structural dynamics of the crystal lattice. Raman spectra of L-Threonine in aqueous solutions have also been studied to understand the conformational properties of the amino acid in a biological-like environment. nih.gov

Notable Observations in Raman Spectroscopy of L-Threonine
ConditionObservationSignificanceReference
High Pressure (20.3-22.4 kbar)Phase transition observedIndicates structural changes in the crystal lattice under pressure researchgate.net
High Pressure (>30 kbar)Possible second phase transitionFurther demonstrates the dynamic nature of the crystal structure researchgate.net
Aqueous Solution vs. Solid StateSpectra of solids are more complex and sharperHighlights the influence of intermolecular bonding in the solid state nih.gov

L-Threonine's structure is characterized by a central carbon atom bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a side chain containing a hydroxyl group (-OH). study.com This hydroxyl group makes threonine a polar amino acid capable of forming hydrogen bonds, which are crucial in stabilizing protein structures. study.comwikipedia.org

Vibrational spectroscopy is instrumental in analyzing these functional groups and their interactions. The zwitterionic form (NH₃⁺-CHR-COO⁻), prevalent in the solid state, is confirmed by the characteristic frequencies of the protonated amine and deprotonated carboxyl groups in both FT-IR and Raman spectra. The hydroxyl group's participation in hydrogen bonding can be inferred from the position and broadening of the O-H stretching band. Studies combining spectroscopy with computational methods, like Density Functional Theory (DFT), allow for detailed assignments of vibrational modes and a deeper understanding of the hydrogen bonding network within the crystal structure. nih.gov The strength and geometry of these hydrogen bonds significantly influence the crystal's physical and optical properties.

Electronic and Optical Spectroscopy

Electronic and optical spectroscopy techniques are employed to understand the electronic transitions, optical transparency, and luminescence properties of this compound. These characteristics are vital for evaluating its potential in optical applications.

UV-Vis-NIR spectroscopy provides information about the electronic absorption properties and the optical transparency window of a material. For L-Threonine and its derivatives, this analysis is crucial for applications in nonlinear optics. sphinxsai.com L-Threonine crystals are known to have a wide transparency range in the visible and near-infrared regions, which is a desirable property for second harmonic generation. sphinxsai.com

Studies have determined the lower cut-off wavelength for L-Threonine crystals to be around 232-285 nm. researchgate.netsphinxsai.com Below this wavelength, the material absorbs light due to electronic transitions. The wide transparency window from the UV cut-off to the NIR region (e.g., 300-1100 nm) makes it suitable for frequency conversion applications. sphinxsai.comrjwave.org The optical band gap, a measure of the energy required to excite an electron from the valence to the conduction band, has been calculated from the absorption data and is typically found to be in the range of 4.78-4.8 eV. sphinxsai.comrjwave.org This large band gap is consistent with the material's transparency and dielectric nature. sphinxsai.com

Optical Properties of L-Threonine Based Crystals from UV-Vis-NIR Studies
MaterialLower Cut-off Wavelength (nm)Optical Band Gap (Eg) (eV)Reference
L-Threonine232- researchgate.netresearchgate.net
L-Threonine285.384.78 sphinxsai.com
L-Threonine Acetate (LTA)248- derpharmachemica.com
L-Threonine Lithium Chloride (LTLC)2564.8 rjwave.org
L-Threonine Maleic Acid (LTMA)2554.85 researchgate.net

Photoluminescence (PL) spectroscopy is a technique used to study the emission of light from a material after it has absorbed photons. It provides insights into the electronic structure, defects, and purity of crystals. For L-Threonine, PL studies have shown a broad blue fluorescence emission, indicating good structural perfection. researchgate.net

When L-Threonine crystals are doped with other substances, such as metal ions or other amino acids, their photoluminescent properties can be significantly altered. For instance, doping L-Threonine with Dy³⁺ ions introduces new emission bands characteristic of the dopant ion's electronic transitions. researchgate.netresearchgate.net Similarly, doping ammonium (B1175870) dihydrogen phosphate (B84403) (ADP) crystals with L-Threonine can lead to an increase in defects, which is observable through changes in the PL spectra, such as an increase in the Stokes shift. arabjchem.org The intensity and position of emission peaks in doped crystals are sensitive to the nature and concentration of the dopant, providing a method to tailor the optical properties of the material for specific applications, such as in optoelectronic devices. researchgate.net

Elemental and Compositional Analysis

Elemental and compositional analysis are critical for verifying the identity and purity of this compound. These techniques confirm the presence of expected elements in their correct ratios and quantify trace elemental impurities that may originate from raw materials or the manufacturing process.

X-ray Fluorescence (XRF) and Energy-Dispersive X-ray Spectroscopy (EDAX)

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. desy.de When a sample is irradiated with high-energy X-rays, atoms within the sample absorb energy and become excited, causing inner-shell electrons to be ejected. Electrons from higher-energy outer shells then drop to fill these vacancies, emitting secondary X-rays in the process. The energy of these emitted X-rays is characteristic of the specific element from which they originated, allowing for qualitative and quantitative analysis.

Energy-Dispersive X-ray Spectroscopy (EDAX or EDS) operates on the same principle but is typically coupled with electron microscopes. mdpi.com The electron beam of the microscope excites the atoms, and the resulting characteristic X-rays are collected and analyzed. This allows for elemental mapping of a sample's surface in conjunction with morphological imaging. mdpi.com

For this compound (C₄H₁₀ClNO₃), these techniques are primarily used to screen for heavier elemental impurities not part of the compound's structure, such as residual catalysts or contaminants from processing equipment (e.g., Fe, Zn, Cu, Ni). While not typically used for quantifying the primary light elements (C, H, O, N, Cl), XRF and EDAX offer rapid, non-destructive screening for inorganic contaminants. desy.deresearchgate.net

Table 1: Hypothetical EDAX Analysis of an this compound Sample

This table illustrates typical results from an EDAX analysis, showing the elemental composition by weight percentage. The primary elements of the compound are detected, along with trace levels of inorganic contaminants.

ElementAtomic NumberWeight %
Oxygen (O)830.85
Chlorine (Cl)1722.78
Carbon (C)630.88
Nitrogen (N)78.99
Iron (Fe)26< 0.01
Silicon (Si)140.5

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a highly sensitive technique for detecting and quantifying trace elements, particularly metals. wikipedia.orgthermofisher.com The method involves introducing a sample, typically in a liquid form, into a high-temperature argon plasma source (6,000 to 10,000 K). wikipedia.orgunil.ch The intense heat excites the atoms and ions of the elements within the sample, causing them to emit light at characteristic wavelengths. wikipedia.orgunil.ch An optical spectrometer separates these wavelengths, and the intensity of the emitted light is measured, which is directly proportional to the concentration of the element in the sample. wikipedia.org

In the quality control of this compound, ICP-OES is the preferred method for quantifying trace metal impurities to ensure compliance with pharmacopeial limits. fishersci.ca Its advantages include a wide linear dynamic range, high matrix tolerance, and the ability to measure dozens of elements simultaneously. thermofisher.comresearchgate.net This is crucial for detecting potentially toxic heavy metals like lead, arsenic, and mercury, as well as other metallic contaminants. nihs.go.jp

Table 2: Trace Metal Analysis of this compound by ICP-OES

This table presents typical specification limits for trace metals in a high-purity this compound sample compared to hypothetical results obtained via ICP-OES analysis.

ElementSpecification Limit (ppm)Result (ppm)
Iron (Fe)≤ 30 thermofisher.com5.2
Lead (Pb)≤ 10< 1.0
Arsenic (As)≤ 2 nihs.go.jp< 0.5
Mercury (Hg)≤ 1< 0.1
Cadmium (Cd)≤ 1< 0.1

Chromatographic and Mass Spectrometric Techniques

Chromatographic and mass spectrometric methods are indispensable for assessing the purity of this compound and for identifying and quantifying any related substances, isomers, degradation products, or synthetic byproducts.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity and stability of pharmaceutical compounds. The method separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. For amino acids like L-Threonine, reversed-phase HPLC using a C18 column is common. nih.gov

In a typical purity assay, a precisely weighed sample of this compound is dissolved and injected into the HPLC system. The compound elutes at a characteristic retention time. The area of the resulting peak in the chromatogram is proportional to its concentration. Purity is calculated by comparing the area of the main peak to the total area of all peaks detected, often at a specific UV wavelength (e.g., 225 nm). nih.gov This method can reliably quantify purity levels at or above 98%.

HPLC is also a powerful tool for stability studies, where it is used to detect and quantify the formation of degradation products over time. Degradants appear as new, smaller peaks in the chromatogram, and their presence can be monitored under various stress conditions.

Table 3: Typical HPLC Method Parameters for this compound Purity Analysis

This table outlines a standard set of conditions for an HPLC-based purity assay.

ParameterCondition
ColumnC18, 4.6 mm x 250 mm, 5 µm
Mobile PhaseGradient elution with phosphate buffer and acetonitrile (B52724) nih.gov
Flow Rate1.0 mL/min nih.gov
DetectionUV at 225 nm nih.gov
Injection Volume10 µL nih.gov
Column Temperature25 °C nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Byproduct Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the highly sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is exceptionally effective for identifying unknown impurities and byproducts that may be present in the this compound sample. biorxiv.org

After components are separated by the LC column, they are introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge (m/z) ratio. This provides precise molecular weight information for each eluting peak, enabling the identification of byproducts from the synthesis process, such as stereoisomers (e.g., L-allo-Threonine) or related amino acids. shimadzu.co.kr Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the ions, providing structural information that helps to definitively identify the unknown compounds. nih.gov This level of specificity is crucial for distinguishing between isomers that may have identical molecular weights and similar chromatographic behavior. shimadzu.co.krnih.gov

Table 4: Identification of Potential Byproducts in this compound using LC-MS

This table shows hypothetical data for byproducts identified in an this compound sample, demonstrating how LC-MS provides both retention time and mass information for positive identification.

Retention Time (min)Observed m/zTentative Identification
5.8119.058L-Threonine
6.5119.058L-allo-Threonine shimadzu.co.kr
8.2105.042Glycine (B1666218)
9.1117.079Valine

Surface Morphology and Mechanical Properties Assessment

The physical characteristics of crystalline this compound, including its surface morphology and mechanical robustness, are important for material handling, formulation, and stability.

The surface morphology of L-Threonine crystals can be visualized using techniques like optical microscopy and Scanning Electron Microscopy (SEM). These methods reveal details about crystal habit, size distribution, and the presence of any surface defects. researchgate.netresearchgate.net Single crystals of L-threonine have been grown and their morphology has been studied, revealing well-defined facets. researchgate.net

The mechanical properties, such as hardness and elastic modulus, can be quantified at the nanoscale using nanoindentation. researchgate.net In this technique, a sharp indenter tip is pressed into the crystal surface with a controlled load, and the resulting penetration depth is measured. The resulting load-depth curves provide quantitative data on the material's resistance to plastic deformation (hardness) and its stiffness (Young's modulus). researchgate.net Studies on L-Threonine crystals have shown them to be mechanically robust. researchgate.net Atomic Force Microscopy (AFM) can be used to image the indent impressions and further characterize the surface topography. researchgate.net

Table 5: Mechanical Properties of L-Threonine Crystals Determined by Nanoindentation

This table summarizes key mechanical property data obtained from nanoindentation experiments on L-Threonine crystals, as reported in scientific literature.

PropertyValueTechnique
Hardness (H)~1.2 GPa researchgate.netNanoindentation
Young's Modulus (E)~25 GPa researchgate.netNanoindentation
Crystal SystemOrthorhombic researchgate.netX-ray Diffraction
Surface ImagingClear indent impressions with no pileup researchgate.netAFM

Atomic Force Microscopy (AFM) for Surface Analysis

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to investigate the surface topography of materials at the nanoscale. In the context of L-Threonine in a hydrochloric acid environment, which simulates the conditions of this compound on a surface, AFM is employed to monitor topographical changes.

Research involving the adsorption of threonine onto metallic surfaces in the presence of hydrochloric acid demonstrates the utility of AFM in this area. For instance, AFM has been used to visualize surfaces before and after the introduction of threonine in an HCl solution. These studies reveal that while an aggressive acidic environment can increase surface roughness, the addition of threonine can lead to surface smoothing. This suggests the formation of a protective layer of the amino acid on the surface. AFM images can provide precise measurements of surface features, with height profiles indicating changes in roughness down to the nanometer scale.

Microhardness and Mechanical Strength Characterization

The mechanical properties of crystalline materials, such as their hardness and elastic modulus, are crucial for their application in various fields. Techniques like nanoindentation are used to determine these properties for single crystals.

For L-Threonine crystals, nanoindentation studies have been performed to measure Young's modulus (a measure of stiffness) and hardness. By applying a controlled load to an indenter tip and measuring the penetration depth, a load-depth curve is generated. From this curve, the material's hardness and elastic modulus can be calculated. Studies on pure L-threonine crystals have determined their hardness and Young's modulus, revealing them to be mechanically robust. While specific data for this compound is not detailed in the search results, it is a general principle that the formation of semiorganic crystals, such as an amino acid salt, can improve the mechanical and thermal properties compared to the pure organic crystal. This is due to the incorporation of the inorganic component into the crystal lattice, which can strengthen the intermolecular interactions.

Table 1: Mechanical Properties of L-Threonine Crystals

Property Description Technique
Hardness (H) Resistance of a material to localized plastic deformation such as scratching or indentation. Nanoindentation

| Young's Modulus (E) | A measure of the stiffness of a solid material. | Nanoindentation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of molecules. It relies on the magnetic properties of atomic nuclei.

¹H NMR and ¹³C NMR for Structural Conformation and Intermolecular Interactions

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental methods for elucidating the carbon-hydrogen framework of a molecule like this compound.

¹H NMR: In the ¹H NMR spectrum of L-Threonine, distinct signals correspond to the protons in different chemical environments. Key signals include those for the alpha-proton (α-H), beta-proton (β-H), the methyl group protons (CH₃), and the protons of the amine (NH₂) and hydroxyl (OH) groups. In the hydrochloride salt, the amine group is protonated to form an ammonium group (-NH₃⁺), which influences the chemical shift of the adjacent α-proton, typically causing a downfield shift.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the this compound molecule gives a distinct signal. The chemical shifts of the carbonyl carbon (C=O), alpha-carbon (α-C), beta-carbon (β-C), and the methyl carbon (CH₃) are characteristic. The formation of the hydrochloride salt and the resulting protonation of the amine group can cause shifts in the signals of nearby carbons, particularly the α-carbon, which can be used to confirm the salt's structure.

Intermolecular interactions, such as hydrogen bonding, can also be inferred from changes in chemical shifts, especially in different solvents.

Table 2: Representative NMR Chemical Shifts for L-Threonine Moiety

Nucleus Group Typical Chemical Shift (ppm) Notes
¹H α-H ~3.6 Shift can be affected by protonation of the adjacent amine group.
¹H β-H ~4.2 Coupled to both α-H and CH₃ protons.
¹H CH₃ ~1.2 Appears as a doublet due to coupling with β-H.
¹³C C=O ~172 Carbonyl carbon of the carboxylic acid.
¹³C α-C ~60 Directly attached to the -NH₃⁺ group.
¹³C β-C ~67 Carbon bearing the hydroxyl group.

| ¹³C | CH₃ | ~20 | Methyl group carbon. |

Solid-State NMR Studies

Solid-State NMR (ssNMR) is essential for studying the structure and dynamics of materials in their solid phase. For ionic compounds like this compound, ssNMR can provide unique insights into the local environment of specific nuclei.

A key application for this compound is ³⁵Cl and ³⁷Cl ssNMR spectroscopy. These studies provide information about the chlorine electric field gradient (EFG) and chemical shift (CS) tensors. researchgate.net These parameters are highly sensitive to the local environment of the chloride ion, including the nature and geometry of hydrogen bonds formed with the surrounding L-Threonine molecules. researchgate.net By analyzing the NMR spectra, researchers can extract the chlorine quadrupolar coupling constant (Cq), which reflects the strength of the interaction between the chlorine nucleus's quadrupole moment and the local electric field gradient. researchgate.net This data provides a detailed picture of the chloride ion's coordination environment within the crystal lattice, complementing information obtained from X-ray diffraction. researchgate.net

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. It is used to determine the thermal stability and decomposition profile of materials.

TGA studies on pure L-Threonine show that it is thermally stable up to several hundred degrees Celsius, after which it undergoes a single-stage decomposition process. nih.gov The TGA curve shows a significant weight loss corresponding to the breakdown of the molecule. For this compound, the thermal stability may be altered. For example, a related semiorganic crystal, L-Threonine Lithium chloride, is reported to be thermally stable up to 236°C. The decomposition of amino acids typically involves pathways such as decarboxylation (loss of CO₂) and deamination (loss of NH₃). In the case of the hydrochloride salt, the decomposition pathway might be influenced by the presence of the chloride counter-ion. The TGA curve provides the onset temperature of decomposition, which is a key indicator of the material's thermal stability.

Table 3: Decomposition Temperatures from Thermal Analysis

Compound Onset of Decomposition (°C) Technique
L-Threonine ~270 TGA/DTA researchgate.net
L-Threonine Lithium chloride ~236 TG-DTA rjwave.org

Table 4: List of Mentioned Compounds

Compound Name
This compound
L-Threonine
L-Threonine Lithium chloride
L-Threonine Ammonium Acetate
Carbon dioxide
Ammonia

Differential Thermal Analysis (DTA) for Phase Transitions and Thermal Events

Differential Thermal Analysis (DTA) is a thermoanalytic technique that measures the difference in temperature between a sample and an inert reference as a function of temperature, while both are subjected to a controlled temperature program. This method is instrumental in identifying phase transitions, such as melting and decomposition, by detecting endothermic or exothermic events.

Studies on L-Threonine reveal distinct thermal events under heating. Thermogravimetric (TG) and DTA studies on related L-Threonine crystals, such as L-Threonine Lithium chloride, have shown the compound to be thermally stable up to 236°C researchgate.net. Generally, the thermal analysis of L-Threonine crystals shows endothermic peaks that characterize the decomposition processes researchgate.net. The analysis of L-Threonine crystals at high temperatures has been performed to correlate thermal expansion with hydrogen bonding strengths, although a clear correlation between hydrogen bond strength and the position of endothermic peaks was not established researchgate.net.

The following table summarizes the key thermal events observed for L-Threonine from DTA studies.

Thermal EventPeak Temperature (°C)Observations
Onset of Decomposition> 236The compound is generally stable up to this temperature researchgate.net.
DecompositionNot specifiedCharacterized by endothermic peaks in the DTA curve researchgate.net.

Differential Scanning Calorimetry (DSC) for Phase Transitions in Eutectic Systems

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal properties of materials, including the phase transitions of eutectic systems nih.gov. A deep eutectic solvent (DES) is a type of eutectic mixture composed of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that exhibits a melting point lower than that of its individual components rsc.org. Amino acids are of particular interest for forming DESs due to their potential for low toxicity mdpi.com.

The formation of a novel amino acid-based deep eutectic solvent (AADES) using L-Threonine as the hydrogen bond acceptor and glycerol (B35011) as the hydrogen bond donor has been investigated rsc.org. The formation of this DES was confirmed through spectroscopic methods, which indicated strong non-covalent bond formation rsc.org.

The table below details the findings from the DSC analysis of the L-Threonine-based eutectic system.

Eutectic System ComponentsMolar RatioObserved Phase Transition Temperature (°C)Analytical Technique
L-Threonine : Glycerol1 : 3-22Differential Scanning Calorimetry (DSC) rsc.org

Biochemical and Enzymological Research Involving L Threonine Non Human Systems

Detailed Studies of L-Threonine Biosynthesis Pathways in Microorganisms and Plants

The biosynthesis of L-threonine in microorganisms and plants is a well-studied metabolic route known as the aspartate family pathway. This pathway originates from the amino acid aspartate and branches out to produce several essential amino acids, including lysine (B10760008), methionine, isoleucine, and threonine itself. biocyclopedia.comnih.gov The production of L-threonine is a multi-step enzymatic process crucial for cellular growth and protein synthesis. creative-proteomics.com

In prokaryotes such as Escherichia coli and Corynebacterium glutamicum, the synthesis of L-threonine from L-aspartate involves five key enzymatic reactions. researchgate.netresearchgate.net The pathway is initiated by the phosphorylation of aspartate and proceeds through several intermediates to yield L-threonine. creative-proteomics.comresearchgate.net

The primary enzymes involved in this pathway are:

Aspartate Kinase (AK) : Catalyzes the initial step, the phosphorylation of L-aspartate to form β-aspartyl phosphate (B84403). researchgate.netportlandpress.com

Aspartate Semialdehyde Dehydrogenase (ASD) : Converts β-aspartyl phosphate to L-aspartate-β-semialdehyde. creative-proteomics.comportlandpress.com

Homoserine Dehydrogenase (HDH) : Reduces L-aspartate-β-semialdehyde to L-homoserine. This is a critical branch point in the pathway. creative-proteomics.commissouri.edu

Homoserine Kinase (HK) : Phosphorylates L-homoserine to create O-phospho-L-homoserine. researchgate.netportlandpress.com

Threonine Synthase (TS) : Catalyzes the final step, the conversion of O-phospho-L-homoserine into L-threonine. creative-proteomics.comresearchgate.net

Regulation of this pathway is complex. In E. coli, the expression of the genes encoding these enzymes, often clustered in the thrABC operon, is controlled by a transcriptional attenuation mechanism mediated by L-threonine and L-isoleucine. researchgate.netnih.gov

Key Enzymes in the L-Threonine Biosynthesis Pathway

EnzymeAbbreviationReaction CatalyzedGene (E. coli)
Aspartate KinaseAKL-Aspartate → β-Aspartyl PhosphatethrA, metL, lysC
Aspartate Semialdehyde DehydrogenaseASDβ-Aspartyl Phosphate → L-Aspartate-β-semialdehydeasd
Homoserine DehydrogenaseHDHL-Aspartate-β-semialdehyde → L-HomoserinethrA (hom in C. glutamicum)
Homoserine KinaseHKL-Homoserine → O-Phospho-L-homoserinethrB
Threonine SynthaseTSO-Phospho-L-homoserine → L-ThreoninethrC

The activity of the L-threonine biosynthetic pathway is tightly regulated by feedback inhibition, where the end-product amino acids bind to and inhibit the activity of early enzymes in the pathway. biocyclopedia.com This allosteric regulation allows the cell to efficiently control the metabolic flux and prevent the overproduction of amino acids.

The primary targets of feedback inhibition in the L-threonine pathway are:

Aspartate Kinase (AK) : This is a major regulatory point. In E. coli, there are three isozymes of AK. Aspartate Kinase I (encoded by thrA) is inhibited by L-threonine, while Aspartate Kinase III (encoded by lysC) is inhibited by L-lysine. researchgate.netwikipedia.org Corynebacterium glutamicum possesses a single aspartate kinase that is subject to concerted feedback inhibition by both L-lysine and L-threonine. researchgate.netresearchgate.net

Homoserine Dehydrogenase (HDH) : This enzyme is also a key regulatory site. In both E. coli and C. glutamicum, its activity is allosterically inhibited by L-threonine. researchgate.netnih.govacs.org The inhibition is typically noncompetitive. nih.govacs.org

Homoserine Kinase (HK) : The activity of this enzyme is inhibited by L-threonine. researchgate.netnih.gov Unlike the noncompetitive inhibition seen with AK and HDH in C. glutamicum, L-threonine acts as a competitive inhibitor for homoserine kinase, competing with its substrate, L-homoserine. researchgate.netnih.govacs.org

These feedback loops ensure a balanced production of the aspartate family of amino acids. biocyclopedia.com Engineering these enzymes to be resistant to feedback inhibition is a common strategy in metabolic engineering to create strains that overproduce L-threonine. nih.govnih.govnih.gov

In the metabolic engineering of microorganisms for L-threonine overproduction, identifying and overcoming rate-limiting steps and metabolic bottlenecks is crucial. frontiersin.org Kinetic studies of the pathway enzymes have been conducted to build models that can predict pathway behavior and identify these limitations. portlandpress.comnih.gov

Common bottlenecks identified in L-threonine production strains include:

Feedback Inhibition : As discussed, the strict feedback regulation of aspartate kinase and homoserine dehydrogenase by L-threonine is a primary bottleneck. nih.gov Mutant strains with feedback-resistant enzymes are essential for high-yield production. acs.org

Enzyme Expression and Activity : The expression levels and catalytic efficiencies of the biosynthetic enzymes can be limiting. For instance, studies have shown that the final step catalyzed by threonine synthase can be slower than preceding reactions, leading to the accumulation of toxic intermediates like homoserine or phosphohomoserine. nih.gov

Competing Pathways : Carbon flux can be diverted into competing biosynthetic pathways, such as those for lysine and methionine, reducing the yield of threonine. researchgate.netmdpi.com Additionally, pathways that degrade threonine, for example, via threonine deaminase (ilvA) or threonine dehydrogenase (tdh), represent a significant carbon drain and are often targeted for deletion in production strains. nih.govfrontiersin.orgacs.org

Metabolic flux analysis and systems biology approaches are employed to systematically identify these bottlenecks and guide genetic modifications to enhance L-threonine production. nih.govfrontiersin.org

Enzymatic Reactions and Mechanisms with L-Threonine Substrates

L-threonine serves as a substrate for several important enzymes involved in various metabolic pathways, primarily those related to its degradation or its conversion into other essential molecules.

Two of the most studied enzymes that utilize L-threonine as a substrate are L-threonine dehydrogenase and L-threonine aldolase (B8822740).

L-Threonine Dehydrogenase (TDH) : This enzyme catalyzes the NAD+-dependent oxidation of L-threonine to 2-amino-3-ketobutyrate. nih.govwikipedia.org This is a key step in the major pathway for threonine catabolism in many prokaryotes and eukaryotes. google.comucl.ac.uk The product, 2-amino-3-ketobutyrate, is unstable and can be further converted by 2-amino-3-ketobutyrate CoA ligase to glycine (B1666218) and acetyl-CoA. creative-proteomics.comnih.gov TDH is often studied in a complex with this ligase, as it is thought to channel the unstable intermediate directly to the next enzyme. nih.govucl.ac.uk Structural studies have revealed that TDH is typically a homo-tetramer with distinct catalytic and NAD+-binding domains. nih.gov

L-Threonine Aldolase (LTA) : This enzyme belongs to the lyase family and cleaves L-threonine into glycine and acetaldehyde (B116499). wikipedia.orgnih.gov It is a pyridoxal-5'-phosphate (PLP) dependent enzyme. wikipedia.orgnih.gov While it participates in threonine degradation, it has garnered significant interest for its synthetic capabilities in biocatalysis, where it can catalyze the reverse reaction—an aldol (B89426) condensation—to form valuable β-hydroxy-α-amino acids. nih.govdigitellinc.com Studies have focused on its properties in various organisms, including its substrate specificity, revealing it can act on both L-threonine and L-allothreonine but not their D-isomers. rupress.orgnih.gov

Enzymes Utilizing L-Threonine as a Substrate

EnzymeAbbreviationReactionCofactorMetabolic Role
L-Threonine DehydrogenaseTDHL-Threonine → 2-Amino-3-ketobutyrate + NADH + H+NAD+Catabolism
L-Threonine AldolaseLTAL-Threonine ⇌ Glycine + AcetaldehydePyridoxal-5'-phosphate (PLP)Catabolism/Biosynthesis
Threonine Deaminase (Threonine Dehydratase)TDL-Threonine → 2-Oxobutyrate + NH3Pyridoxal-5'-phosphate (PLP)Isoleucine Biosynthesis

The kinetics and regulation of enzymes that metabolize L-threonine are critical for controlling metabolic pathways.

L-Threonine Dehydrogenase (TDH) : Kinetic studies of TDH from chicken liver mitochondria show it follows an Ordered Bi Bi mechanism, where NAD+ binds first, followed by L-threonine. nih.gov The Kₘ values for L-threonine and NAD+ were determined to be 8.4 mM and 0.98 mM, respectively. nih.gov The enzyme's activity is highly influenced by temperature. researchgate.net

L-Threonine Aldolase (LTA) : The kinetics of LTA have been characterized, with Michaelis constants (Kₘ) determined for L-threonine and L-allothreonine. rupress.orgnih.gov The reaction is generally considered irreversible in the catabolic direction under physiological conditions. rupress.org

Threonine Deaminase (TD) : A key regulatory enzyme that uses L-threonine as a substrate is threonine deaminase (also known as threonine dehydratase), which catalyzes the first step in the biosynthesis of isoleucine. acs.orgacs.org This enzyme is a classic example of allosteric regulation. It is subject to feedback inhibition by the end-product of the pathway, L-isoleucine, which acts as an allosteric inhibitor. acs.orgresearchgate.netresearchgate.net Conversely, L-valine, the product of a parallel biosynthetic pathway, often acts as an allosteric activator, counteracting the inhibition by isoleucine. acs.orgacs.orgnih.gov The enzyme typically exhibits sigmoidal, non-Michaelis-Menten kinetics with respect to its substrate, L-threonine, indicating cooperative binding. acs.orgresearchgate.net

Metabolic Engineering for Bioproduction

Metabolic engineering provides a powerful alternative to traditional random mutagenesis for developing microbial strains with high L-threonine productivity. researchgate.net By rationally manipulating metabolic pathways, it is possible to enhance the production of this essential amino acid. nih.govresearchgate.net Key strategies focus on redirecting the flow of carbon from central metabolism towards the L-threonine biosynthesis pathway and minimizing its diversion into competing pathways. researchgate.net

Strategies for Redirecting Carbon Flux Towards L-Threonine Accumulation

A primary goal in the metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum for L-threonine production is to maximize the carbon flux from central metabolic intermediates, such as oxaloacetate and aspartate, towards L-threonine. nih.gov This involves a multi-faceted approach targeting key enzymes and regulatory elements within the biosynthetic pathway.

One crucial strategy is the deregulation of feedback inhibition. The biosynthesis of L-threonine is tightly regulated by feedback inhibition, where L-threonine itself inhibits the activity of key enzymes in its own synthesis pathway, such as aspartate kinase and homoserine dehydrogenase. researchgate.netcreative-proteomics.com To overcome this, mutations are introduced into the genes encoding these enzymes (e.g., thrA, metL, lysC in E. coli) to render them insensitive to L-threonine concentration. nih.govnih.govembopress.org For instance, mutating the thrA gene, which encodes a bifunctional aspartate kinase I/homoserine dehydrogenase I, can relieve this inhibition and significantly increase carbon flow into the pathway. nih.govembopress.org

Another key strategy is the amplification of genes encoding pathway enzymes. Overexpressing the genes of the L-threonine operon (thrA, thrB, and thrC) leads to higher concentrations of the respective enzymes, thereby pulling more precursors from the central metabolism into the L-threonine pathway. embopress.org This is often achieved by placing these genes on high-copy number plasmids or integrating additional copies into the chromosome.

Furthermore, enhancing the supply of precursors from the central metabolism is a critical aspect. Oxaloacetate, a key precursor derived from the tricarboxylic acid (TCA) cycle, is often a limiting factor. nih.gov Strategies to increase its availability include overexpressing anaplerotic enzymes like phosphoenolpyruvate (B93156) carboxylase (encoded by ppc), which replenishes oxaloacetate from phosphoenolpyruvate. nih.gov Additionally, redirecting carbon flux away from competing pathways at key nodes can increase the pool of precursors available for L-threonine synthesis. For example, reducing the flux towards the glyoxylate (B1226380) shunt can make more intermediates available for the TCA cycle and subsequent amino acid biosynthesis. embopress.org

StrategyTarget Gene(s) (E. coli)Rationale
Deregulation of Feedback Inhibition thrA, lysCRemove the inhibitory effect of L-threonine on key biosynthetic enzymes, allowing for continuous production.
Gene Amplification thrA, thrB, thrCIncrease the concentration of pathway enzymes to enhance the conversion of precursors to L-threonine.
Enhancing Precursor Supply ppcBoost the level of oxaloacetate, a primary precursor for the aspartate family of amino acids.
Blocking Competing Pathways metA, lysAPrevent the diversion of common precursors into the biosynthesis of methionine and lysine. nih.govembopress.org
Eliminating Degradation Pathways tdh, ilvAPrevent the breakdown of L-threonine, thereby increasing its net accumulation. nih.govembopress.org

Role of L-Threonine in Microbial Metabolism and Competing Pathways

In microbial metabolism, L-threonine is not only a building block for proteins but also a precursor for other essential metabolites, most notably L-isoleucine and glycine. researchgate.netmdpi.com The pathways leading to these compounds compete with L-threonine accumulation and represent significant drains on the carbon flux.

The biosynthesis of L-lysine and L-methionine also competes for common precursors derived from aspartate. researchgate.netresearchgate.net Specifically, aspartate semialdehyde is a crucial branch-point intermediate that can be directed towards either L-threonine and L-isoleucine synthesis or L-lysine synthesis. nih.govmdpi.com Dihydrodipicolinate synthase, encoded by the dapA gene, commits this intermediate to the lysine pathway. mdpi.com Similarly, L-homoserine is a branch point for the synthesis of either L-threonine or L-methionine. nih.gov

To enhance L-threonine production, it is therefore essential to attenuate these competing pathways. This is often achieved by deleting or mutating key genes in these pathways. For example, deleting the lysA gene (encoding diaminopimelate decarboxylase) blocks the final step in L-lysine synthesis, making more aspartate semialdehyde available for the L-threonine pathway. nih.govnih.gov Similarly, deleting the metA gene can prevent the conversion of homoserine to methionine. nih.govembopress.org

Furthermore, L-threonine itself can be catabolized by the cell. Threonine deaminase (encoded by ilvA) converts L-threonine to α-ketobutyrate, the first step in the L-isoleucine biosynthesis pathway. mdpi.com Another degradation pathway involves L-threonine dehydrogenase, which initiates the conversion of threonine to glycine. nih.gov In C. glutamicum, serine hydroxymethyltransferase (encoded by glyA) can also use L-threonine to produce glycine. mdpi.com Blocking these degradation pathways by deleting the corresponding genes (ilvA, tdh) is a common strategy to prevent the loss of accumulated L-threonine. nih.govembopress.org

Competing PathwayKey EnzymeGene (E. coli / C. glutamicum)Precursor Diverted
L-Lysine Biosynthesis Dihydrodipicolinate synthasedapAAspartate semialdehyde
L-Methionine Biosynthesis Homoserine O-succinyltransferasemetAHomoserine
L-Isoleucine Biosynthesis Threonine deaminaseilvAL-Threonine
Glycine Biosynthesis Serine hydroxymethyltransferaseglyAL-Threonine
Glycine Biosynthesis L-Threonine dehydrogenasetdhL-Threonine

L-Threonine in Cell-Free and in vitro Systems

Beyond its role in microbial production, L-threonine is a critical component in various laboratory and biotechnological applications, including cell culture and enzyme assays.

Utilization of L-Threonine in Cell Culture Media for Research and Biotechnology

L-Threonine is an essential amino acid for mammalian cells, meaning they cannot synthesize it de novo and must obtain it from their environment. sigmaaldrich.com Consequently, it is an indispensable component of virtually all defined cell culture media, such as Eagle's Minimal Essential Medium (EMEM) and RPMI 1640 Medium. sigmaaldrich.comcytion.com In these media, L-threonine supports fundamental cellular functions, primarily protein synthesis, which is crucial for cell growth, proliferation, and viability. sigmaaldrich.com

The application of L-threonine extends to the commercial biomanufacturing of therapeutic recombinant proteins and monoclonal antibodies. sigmaaldrich.com The productivity of these large-scale cell cultures is highly dependent on the composition of the culture medium, and ensuring an adequate supply of essential amino acids like L-threonine is critical for maximizing protein yield and quality. sigmaaldrich.com It is often included in specialized, chemically defined media formulations designed for high-density cultures of Chinese Hamster Ovary (CHO) cells, a common workhorse in the biopharmaceutical industry. sigmaaldrich.com

Media TypeCommon UseRole of L-Threonine
RPMI 1640 Cultivation of various mammalian cells, especially human leukemic cells. cytion.comEssential nutrient for cell growth and proliferation.
EMEM Maintenance of cells in tissue culture, including fibroblasts and various cell lines. cytion.comEssential component for protein synthesis, approximating the composition of cultured mammalian cells.
Chemically Defined Media (for CHO cells) Large-scale production of recombinant proteins and monoclonal antibodies. sigmaaldrich.comCritical nutrient to support high cell density and maximize therapeutic protein production.

Enzyme Assay Development Using L-Threonine as a Substrate

L-Threonine serves as a specific substrate for several enzymes, a property that is leveraged to develop quantitative assays for both the amino acid itself and the enzymes that act upon it. These assays are valuable tools in metabolic research, clinical diagnostics, and for monitoring fermentation processes. nih.govoadoi.org

One example is the assay for L-threonine dehydrogenase (TDH), which catalyzes the NAD+-dependent oxidation of L-threonine to 2-amino-3-oxobutyrate. google.com The activity of the enzyme can be quantified by spectrophotometrically measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH. google.com This principle can also be reversed to quantify L-threonine concentrations in a sample by using a purified TDH enzyme. google.com

Another approach involves a coupled enzyme assay. For instance, L-threonine aldolase (LTA) catalyzes the cleavage of L-threonine into glycine and acetaldehyde. nih.gov The resulting acetaldehyde can then be used as a substrate for alcohol dehydrogenase, which reduces it to ethanol (B145695) while oxidizing NADH to NAD+. By monitoring the change in NADH concentration, the amount of L-threonine in the original sample can be determined. nih.gov Such assays can be adapted for high-throughput screening, facilitating the rapid analysis of large numbers of samples, such as in the screening of mutant libraries for L-threonine overproducing strains. nih.gov

EnzymeReaction PrincipleDetection MethodApplication
L-Threonine Dehydrogenase (TDH) L-Threonine + NAD+ → 2-Amino-3-oxobutyrate + NADH + H+Spectrophotometric measurement of NADH production at 340 nm. google.comQuantifying L-threonine in samples; measuring TDH activity. google.com
L-Threonine Aldolase (LTA) L-Threonine → Glycine + AcetaldehydeCoupled reaction with alcohol dehydrogenase, monitoring NADH consumption. nih.govHigh-throughput screening of L-threonine producing microbial strains. nih.gov
Homoserine Kinase L-Homoserine + ATP → O-Phospho-L-homoserine + ADPCan be inhibited by L-threonine; assay measures kinase activity. sigmaaldrich.comStudying the regulation of the L-threonine biosynthetic pathway. sigmaaldrich.com

Advanced Applications and Research Directions in Chemical and Biological Systems

L-Threonine Hydrochloride as a Chiral Building Block in Organic Synthesis Research

The specific three-dimensional arrangement of atoms in this compound makes it an invaluable chiral building block in asymmetric synthesis. This field of chemistry is crucial for the development of pharmaceuticals and other bioactive molecules, where often only one of a pair of mirror-image isomers (enantiomers) exhibits the desired therapeutic effect.

Synthesis of Enantiomerically Pure Compounds for Research Purposes

This compound serves as a chiral pool reagent for the synthesis of enantiomerically pure compounds. vulcanchem.com Its well-defined stereochemistry allows for the transfer of chirality to new molecules, a fundamental strategy in creating single-enantiomer drugs. For instance, L-threonine has been instrumental in the synthesis of chiral intermediates for pharmaceuticals. researchgate.netresearchgate.net One notable application is in the asymmetric α-hydroxymethylation of cyclohexanone, a key step in producing valuable chiral building blocks for various pharmaceutical compounds and natural products. researchgate.netresearchgate.net

Furthermore, derivatives of L-threonine, such as L-threonine methyl ester hydrochloride, are crucial building blocks in peptide synthesis, a cornerstone of drug development and biochemical research. chemimpex.com The unique structure of these derivatives can enhance the solubility and stability of the resulting peptides. chemimpex.com Research has also demonstrated the use of L-threonine in the stereospecific transformation to versatile β-lactams, which are key intermediates for the synthesis of thienamycin (B194209) and its biologically active analogues. researchgate.net

The ability to separate racemic mixtures into their pure enantiomers is another critical application. It has been discovered that L-Threonine can be surprisingly effective in separating racemic drug molecules, a process that often requires complex and costly methods. google.com

Development of New Synthetic Routes for Complex Molecules

The development of novel synthetic pathways for complex molecules is a significant area of research where this compound and its derivatives play a pivotal role. For example, L-threonine has been used to prepare L-theronine-derived β-aminophosphines, which are important ligands in asymmetric catalysis. rsc.org The synthesis begins with commercially available L-threonine and proceeds through several steps to yield these valuable chiral ligands. rsc.org

Moreover, L-threonine has been employed in the synthesis of O-substituted derivatives of β-hydroxy-α-amino acids. nih.gov These compounds are of great interest in medicinal chemistry for creating novel therapeutic agents. nih.gov The development of efficient methods to synthesize these chiral, polyfunctional derivatives from simple starting materials like L-threonine is an active area of research. nih.gov

Biotechnological Tools and Reagents Development

In the realm of biotechnology, this compound is a key component in the development of sophisticated tools and reagents for research, particularly in protein engineering and the creation of biochemical probes.

Use in Protein Engineering and Peptide Synthesis Research

L-Threonine is a fundamental component in protein engineering and peptide synthesis. rsc.org Its derivatives are used to modify proteins to enhance their stability and functionality, which is crucial for developing new biotechnological applications. chemimpex.com For instance, the incorporation of unnatural amino acids, derived from precursors like L-threonine, allows for the evolution of proteins with enhanced properties. rsc.org

In peptide synthesis, L-threonine and its derivatives are essential building blocks. chemimpex.com The ability to incorporate modified threonine residues, such as 4,4,4-trifluoro-threonine, into peptides has been demonstrated to be critical for the bioactivity of the resulting molecules. nih.gov This highlights the importance of having access to enantiomerically pure threonine derivatives for creating peptides with specific therapeutic benefits. nih.gov

Application AreaSpecific Use of L-Threonine DerivativeReference
Peptide SynthesisL-allo-Threonine methyl ester hydrochloride as a building block chemimpex.com
Protein EngineeringModification of proteins to improve stability and function chemimpex.com
Synthesis of Bioactive PeptidesIncorporation of 4,4,4-trifluoro-threonine into octreotide nih.gov

Development of Modified Amino Acids for Biochemical Probes

The development of modified amino acids from L-threonine is crucial for creating biochemical probes to investigate biological processes. medchemexpress.com These probes can be used to study cell signaling, protein conformation, and protein-protein interactions. medchemexpress.com For example, the synthesis of isotopically labeled L-threonine, such as [3-¹⁷O]-l-threonine, provides a valuable tool for NMR studies to characterize the hydroxyl groups in amino acid sidechains. cdnsciencepub.com This information is vital for understanding hydrogen bonding interactions in proteins. cdnsciencepub.com

Furthermore, L-threonine can be a precursor for the synthesis of other non-natural amino acids with unique properties. medchemexpress.com These unnatural amino acids can be incorporated into proteins to expand their functions and create novel biocatalysts. rsc.org

Research on this compound in Materials Science

Recent research has unveiled the potential of this compound in the field of materials science, particularly in the development of novel optical and biomaterials.

This compound crystals themselves have been identified as promising nonlinear optical (NLO) materials. scholarsresearchlibrary.com Studies have shown that these crystals exhibit second harmonic generation (SHG) efficiency, which can be further enhanced by doping with other compounds like zinc chloride. scholarsresearchlibrary.comresearchgate.net This property makes them suitable for applications in laser technology and optical communications.

Furthermore, L-threonine has been used as a host matrix for doping with rare-earth ions, such as Dy³⁺ and Eu³⁺, to create new photoluminescent materials. mdpi.comresearchgate.net These doped crystals exhibit light emission in the visible spectrum when optically excited, making them promising candidates for the development of optical devices. mdpi.comresearchgate.net The synthesis of these materials is often cost-effective and efficient. mdpi.com

In the realm of biomaterials, L-threonine has been utilized as a building block for biodegradable polymers. For example, a novel biodegradable polyurethane based on L-threonine has been synthesized and fabricated into nanoparticles for sustained drug release. mdpi.com Additionally, research has explored the use of L-threonine in modifying the surface of materials like stainless steel to inhibit corrosion, which is particularly relevant for medical implants. researchgate.net

Material TypeApplicationKey FindingReference
Nonlinear Optical (NLO) CrystalSecond Harmonic GenerationThis compound crystals show promising NLO properties. scholarsresearchlibrary.comresearchgate.net
Photoluminescent MaterialVisible Light EmissionDoping L-threonine crystals with rare-earth ions creates light-emitting materials. mdpi.comresearchgate.net
Biodegradable PolymerDrug DeliveryL-threonine-based polyurethane nanoparticles for sustained drug release. mdpi.com
Corrosion InhibitorMedical ImplantsL-Threonine can inhibit the corrosion of stainless steel in artificial body solutions. researchgate.net

Development of Novel Organic Nonlinear Optical Materials

Amino acids and their salts, including this compound (LTHCl), are under intensive investigation for their potential applications as nonlinear optical (NLO) materials. researchgate.net These materials are crucial for technologies like optical data storage, frequency multipliers, and optical switches. scholarsresearchlibrary.com Organic NLO materials are gaining attention due to their significant electro-optic coefficients and high nonlinearity. scholarsresearchlibrary.com

This compound has been identified as a promising NLO material, with some studies reporting a second harmonic generation (SHG) efficiency higher than that of potassium dihydrogen phosphate (B84403) (KDP), a widely used inorganic NLO crystal. researchgate.netscholarsresearchlibrary.com Crystals of LTHCl are typically grown from aqueous solutions using techniques like slow evaporation. researchgate.netspiedigitallibrary.org

Structural analysis reveals that this compound crystals often belong to the orthorhombic crystal system with the non-centrosymmetric space group P2₁2₁2₁. scholarsresearchlibrary.comstatperson.comresearchgate.net This non-centrosymmetric arrangement is a key requirement for a material to exhibit second-order NLO properties. Spectroscopic studies, such as UV-vis-NIR, show that LTHCl crystals have a wide optical transparency window, which is a vital property for optical device fabrication. scholarsresearchlibrary.com For instance, LTHCl has been shown to be transparent in the 190-1100 nm range, with a lower cut-off wavelength around 248 nm. scholarsresearchlibrary.com

Research has also explored the effect of doping LTHCl crystals with metal ions to enhance their NLO properties. The incorporation of zinc chloride into the LTHCl crystal lattice has been shown to improve the SHG efficiency. scholarsresearchlibrary.com Similarly, new crystalline salts like L-Threoninium bromide have been synthesized and show NLO properties. researchgate.netspiedigitallibrary.org The development of these semi-organic NLO materials, which combine the high optical nonlinearity of organic molecules with the favorable thermal and mechanical properties of inorganic hosts, is a significant area of research. researchgate.net

Table 1: Nonlinear Optical Properties of this compound and Related Crystals
MaterialCrystal SystemSpace GroupKey FindingsReference
This compound (LTHCl)OrthorhombicP2₁2₁2₁Promising NLO material with SHG efficiency greater than KDP. Wide optical window (190-1100 nm). scholarsresearchlibrary.com
Zinc Chloride doped LTHClOrthorhombicP2₁Incorporation of zinc chloride improved the SHG efficiency compared to pure LTHCl. scholarsresearchlibrary.com
L-Threoninium bromide (L-Thr.HBr)Not specifiedNot specifiedQualitatively tested and observed to generate a second harmonic of Nd:YAG laser. researchgate.netspiedigitallibrary.org
Potassium L-threoninate (PLT)OrthorhombicP2₁2₁2₁SHG efficiency was found to be 1.7 times higher than KDP. statperson.com
L-threonine cadmium chloride (LTCC)OrthorhombicP2₁2₁2₁Efficient semi-organic NLO material with high transparency in the entire visible region. researchgate.net

Corrosion Inhibition Studies in Material Protection Research

The use of environmentally friendly corrosion inhibitors is a significant goal in material protection. Amino acids, being non-toxic and biodegradable, are attractive candidates for this purpose. researchgate.netjetir.org L-Threonine has been investigated as a corrosion inhibitor for various metals, including steel and copper, in aggressive acidic environments. researchgate.netat.uaresearchgate.net

The inhibition mechanism of amino acids like L-Threonine involves the adsorption of the molecules onto the metal surface, forming a protective barrier that hinders the corrosion process. researchgate.netat.ua This adsorption is facilitated by the presence of heteroatoms (nitrogen and oxygen) in the amino acid structure, which have lone electron pairs that can be shared with the vacant d-orbitals of the metal. researchgate.net Studies indicate that the adsorption of L-Threonine on steel surfaces follows the Langmuir adsorption isotherm. researchgate.net

Electrochemical studies, such as potentiodynamic polarization, have shown that L-Threonine acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, with a more pronounced effect on the cathodic processes. researchgate.netnih.gov For instance, in studies on stainless steel in artificial body solutions, L-Threonine was found to decrease the corrosion rate without altering the fundamental corrosion mechanism. researchgate.net Similarly, research on copper in hydrochloric acid solutions has demonstrated the effectiveness of threonine as an inhibitor. researchgate.net The inhibition efficiency can be influenced by the concentration of the amino acid and the nature of the corrosive medium. researchgate.netat.ua

Table 2: Research Findings on L-Threonine as a Corrosion Inhibitor
MetalCorrosive MediumInhibitor TypeKey FindingsReference
Stainless Steel 316LArtificial Body SolutionMixed-type (more cathodic)Acts by adsorbing onto the steel surface, following the Langmuir adsorption isotherm. researchgate.net
Copper0.5 M Hydrochloric Acid (HCl)Cathodic-dominantSuppressed cathodic current densities and shifted corrosion potential to more negative values. researchgate.net
Armco IronHydrochloric Acid (HCl)CathodicBehaved as a cathodic inhibitor in controlling corrosion. jetir.org
Carbon Steel1 M Hydrochloric Acid (HCl)Mixed-typeA derivative of threonine showed a maximum protective efficiency between 95% and 98%. nih.gov

Emerging Research Frontiers

Investigation of this compound in Deep Eutectic Solvents and Novel Media

Deep Eutectic Solvents (DESs) are emerging as a new class of green solvents, offering sustainable alternatives to conventional volatile organic compounds and ionic liquids. rsc.orgresearchgate.netacs.org These solvents are typically formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD), resulting in a mixture with a significantly lower melting point than its individual components. researchgate.net

Recent research has focused on the formation of novel amino acid-based DESs, with L-Threonine being explored as a hydrogen bond acceptor. rsc.orgresearchgate.net One such system involves the combination of L-Threonine with glycerol (B35011) (the HBD). rsc.orgresearchgate.net The formation of these DESs is governed by strong hydrogen bond interactions between the components, particularly involving the O-H and N-H groups of L-Threonine and glycerol. researchgate.net

The physicochemical properties of these L-Threonine-based DESs, such as viscosity, density, and conductivity, are being investigated to understand their behavior and potential applications. rsc.orgresearchgate.net These properties are crucial as they are linked to the solvent's utility in various fields, including biomass processing, materials synthesis, and electrochemistry. acs.orgresearchgate.net Molecular dynamics simulations and spectroscopic techniques like FTIR and Raman spectroscopy are being employed to study the structural evolution and hydrogen bonding networks within these solvents at a microscopic level. rsc.orgresearchgate.net This fundamental understanding is key to designing task-specific, thermally robust solvents for sustainable chemical applications. researchgate.net

Exploration of L-Threonine Metabolism in Non-Human Pathogens for Target Identification

The search for new antimicrobial drug targets is critical, and metabolic pathways that are essential for pathogens but absent in their hosts represent attractive options. researchgate.netlshtm.ac.ukmanchester.ac.uk The L-Threonine metabolic pathway has emerged as a promising area of investigation in this context, particularly in non-human pathogens like protozoan parasites and fungi. researchgate.netasm.org

In many prokaryotes and lower eukaryotes, L-Threonine is catabolized by the enzyme L-threonine 3-dehydrogenase (TDH), which is the first step in a pathway that converts threonine to glycine (B1666218) and acetyl-CoA. researchgate.netlshtm.ac.uk Crucially, the gene for TDH in humans is a non-functional pseudogene, meaning this metabolic route is inactive in humans. lshtm.ac.ukrupahealth.com This difference makes the TDH enzyme in pathogens a highly specific and potentially safe drug target. lshtm.ac.uk

Research has shown that the TDH pathway is vital for the survival and energy metabolism of pathogens such as Trypanosoma brucei, the causative agent of human African trypanosomiasis, and Trypanosoma cruzi, which causes Chagas disease. lshtm.ac.ukasm.org Inhibitors of the TDH enzyme have demonstrated trypanocidal activity, killing the parasites. lshtm.ac.uk Similarly, the threonine biosynthetic pathway, which is also absent in humans, is essential for the viability and virulence of fungal pathogens like Cryptococcus neoformans and Candida albicans. manchester.ac.ukasm.org Deletion of genes encoding enzymes in this pathway, such as homoserine kinase, has been shown to severely weaken the fungi. asm.org Therefore, targeting L-Threonine metabolism offers a promising strategy for the development of novel and selective antifungal and antiparasitic therapies. lshtm.ac.ukasm.org

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing L-threonine hydrochloride in a laboratory setting?

  • Methodological Answer : Synthesis typically involves neutralizing L-threonine with hydrochloric acid under controlled pH conditions. For characterization, use the following:

  • pH testing : Dissolve 0.20 g in 20 mL water; pH should be 5.2–6.2 .
  • Purity assessment : Perform clarity tests (dissolve 1.0 g in 20 mL water; solution must be colorless and clear) and quantify chloride content via titration (≤0.021% chloride) .
  • Structural confirmation : Use X-ray crystallography (e.g., CCSD refcodes MOVLOZ or MOVLOZ01) to resolve discrepancies in hydrogen bonding interactions affecting chlorine quadrupole coupling constants .

Q. How can researchers validate the purity of this compound for use in biochemical assays?

  • Methodological Answer : Follow pharmacopeial protocols:

  • Heavy metals : Test with 1.0 g sample using Method 1 (≤20 ppm lead) .
  • Sulfate impurities : Titrate with 0.6 g sample; limit ≤0.028% .
  • Arsenic detection : Dissolve 1.0 g in dilute HCl and test for ≤2 ppm arsenic .
    • Advanced validation : Cross-reference purity data with computational models (e.g., DFT calculations) to identify anomalies in chlorine nuclear quadrupole coupling constants .

Advanced Research Questions

Q. How do structural variations in this compound crystals impact discrepancies between experimental and computational data (e.g., chlorine quadrupole coupling constants)?

  • Methodological Answer :

  • Structural analysis : Compare X-ray structures (e.g., MOVLOZ vs. MOVLOZ01) to identify hydrogen bonding differences. For example, the hydroxyl group orientation at Cβ (3.13 Å from chloride) may lack hydrogen bonding, leading to deviations in calculated 35Cl^{35}\text{Cl} quadrupole coupling constants (10.6 MHz vs. experimental 5.4 MHz) .
  • Computational adjustments : Optimize geometry using hybrid DFT functionals and validate against experimental NMR data. Note that 73% of amino acid hydrochlorides show linear correlations, but outliers like L-threonine require re-evaluating crystal symmetry or dynamic disorder .

Q. What strategies address contradictions in DFT-based predictions of this compound’s electronic properties?

  • Methodological Answer :

  • Data reconciliation : Use multi-structure DFT models incorporating both experimental crystal data (e.g., MOVLOZ01) and dynamic disorder simulations.
  • Error mitigation : Quantify systematic errors in EFG tensor calculations caused by static disorder or racemic mixtures (e.g., D/L-proline hydrochloride discrepancies) and apply corrections to L-threonine’s framework .

Q. How is this compound utilized in cell culture media formulations, and what are the optimization criteria for its concentration?

  • Methodological Answer :

  • Role in media : this compound (95.0 mg/L in DMEM) supports mammalian cell growth by providing essential amino acids.
  • Optimization : Conduct dose-response assays (e.g., 0–150 mg/L) monitoring cell viability via protein-dye binding assays (Bradford method) . Adjust concentrations based on metabolic demand, avoiding excess chloride interference in pH-sensitive systems .

Methodological Resources

  • Literature review : Prioritize peer-reviewed studies indexed in PubMed or regulatory documents (e.g., EPA TSCA Scope) to avoid non-validated data .
  • Experimental design : Align with A.15–A.16 guidelines for task distribution, milestone tracking, and cost-effective method selection .
  • Data presentation : Use SI units, structural formulas, and statistical analyses (e.g., linear regression for DFT-experimental correlations) as per extended essay standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.